molecular formula C4H5N2NaO2 B15175911 Sodium ethyl cyanocarbamate CAS No. 62220-43-3

Sodium ethyl cyanocarbamate

Cat. No.: B15175911
CAS No.: 62220-43-3
M. Wt: 136.08 g/mol
InChI Key: NNOLNGUPUMCYDM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium ethyl cyanocarbamate (IUPAC name: sodium; N-cyano-N-ethylcarbamate) is a carbamate derivative characterized by an ethyl group, a cyano substituent, and a sodium salt moiety. It is structurally related to methyl and ethyl carbamate derivatives, such as ethyl cyanocarbamate and sodium methyl cyanocarbamate, which are used in pharmaceutical synthesis (e.g., albendazole production) and industrial applications .

Properties

CAS No.

62220-43-3

Molecular Formula

C4H5N2NaO2

Molecular Weight

136.08 g/mol

IUPAC Name

sodium;N-cyano-N-ethylcarbamate

InChI

InChI=1S/C4H6N2O2.Na/c1-2-6(3-5)4(7)8;/h2H2,1H3,(H,7,8);/q;+1/p-1

InChI Key

NNOLNGUPUMCYDM-UHFFFAOYSA-M

Canonical SMILES

CCN(C#N)C(=O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium ethyl cyanocarbamate can be synthesized through the reaction of ethyl chloroformate with sodium cyanamide. The reaction typically occurs in an aqueous medium, where sodium cyanamide is dissolved, and ethyl chloroformate is added dropwise. The reaction mixture is then stirred at a controlled temperature to ensure complete conversion to the desired product .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where the reaction conditions are optimized for maximum yield and purity. The process includes the careful control of temperature, pH, and reaction time to ensure the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions: Sodium ethyl cyanocarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include cyanates, amines, and substituted carbamates, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Sodium ethyl cyanocarbamate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbamate derivatives.

    Biology: It has applications in the study of enzyme inhibition and protein modification.

    Medicine: Research has explored its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of sodium ethyl cyanocarbamate involves its interaction with nucleophiles, leading to the formation of carbamate derivatives. The cyanocarbamate group is highly reactive, allowing it to participate in various chemical transformations. The molecular targets and pathways involved include the modification of amino groups in proteins and the inhibition of specific enzymes .

Comparison with Similar Compounds

Sodium Methyl Cyanocarbamate

Key Differences :

  • Structure: Sodium methyl cyanocarbamate (CAS 51234-98-1) replaces the ethyl group with a methyl group.
  • Applications : Used as a precursor in synthesizing albendazole, leveraging its solubility in polar solvents due to the sodium ion .

Table 1: Functional Group Impact on Properties

Compound Substituent (R) Solubility in Water Key Applications
Sodium ethyl cyanocarbamate Ethyl (-C₂H₅) High (ionic nature) Pharmaceutical synthesis*
Sodium methyl cyanocarbamate Methyl (-CH₃) High Albendazole production
Ethyl cyanocarbamate Ethyl (-C₂H₅) Low (ester form) Intermediate in fungicides

*Inferred from analogous compounds in .

Ethyl Cyanocarbamate

Key Differences :

  • Structure : Lacks the sodium ion, existing as a neutral ester.
  • Reactivity : Less polar than its sodium salt counterpart, reducing solubility in aqueous systems but enhancing compatibility with organic solvents.

Sodium Cyanoacetate

Key Differences :

  • Structure: Contains a cyanoacetate backbone instead of a carbamate.
  • Solubility: Like this compound, its sodium salt form enhances water solubility, making it preferable for aqueous-phase reactions.
  • Applications : Used in industrial settings for polymer and dye synthesis, contrasting with carbamates’ pharmaceutical roles .

Ethyl Carbamate (Urethane)

Key Differences :

  • Structure: Lacks the cyano group, reducing electronic withdrawal effects.
  • Toxicity: Ethyl carbamate is carcinogenic, whereas this compound’s safety profile remains unstudied but may differ due to structural modifications.

Unique Properties of this compound

  • Solubility Advantage : The sodium salt enhances solubility in polar solvents, facilitating use in aqueous reactions compared to ester-based carbamates .
  • Electronic Effects: The cyano group withdraws electrons, increasing electrophilicity at the carbamate carbonyl, which may enhance reactivity in nucleophilic additions .
  • Synthetic Utility: Likely serves as a versatile intermediate in drug synthesis, analogous to sodium methyl cyanocarbamate’s role in albendazole production .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.